

Potential Research Applications of 2-Methoxy-5-methylnicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-5-methylnicotinic acid

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Introduction

2-Methoxy-5-methylnicotinic acid, a substituted pyridine carboxylic acid, is emerging as a versatile building block in medicinal chemistry. Its unique structural features, including a methoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring, offer multiple sites for chemical modification. This allows for the synthesis of a diverse array of novel compounds with potential therapeutic applications. Research into nicotinic acid derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the potential research applications of **2-Methoxy-5-methylnicotinic acid**, focusing on its role as a key intermediate in the synthesis of bioactive molecules.

Core Physicochemical Properties

A summary of the key identifiers and physicochemical properties of **2-Methoxy-5-methylnicotinic acid** is provided below.

Property	Value
Systematic Name	2-methoxy-5-methylpyridine-3-carboxylic acid
CAS Number	1227594-72-0
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol

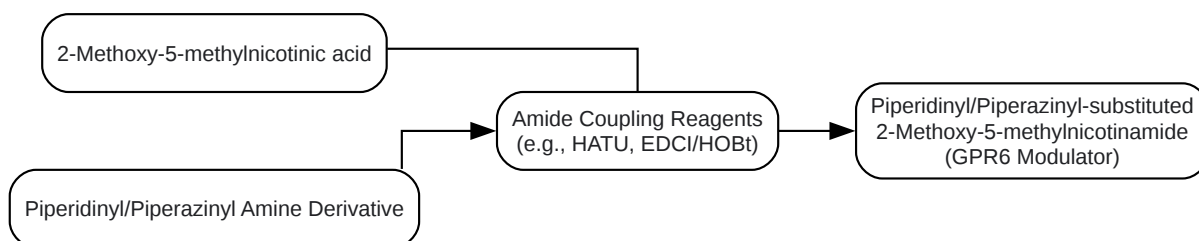
Applications in the Synthesis of Bioactive Molecules

2-Methoxy-5-methylnicotinic acid has been utilized as a key starting material in the synthesis of novel modulators of G protein-coupled receptors (GPCRs) and enzyme inhibitors. These applications highlight its potential in the development of new therapeutics for a range of diseases.

Modulators of G-Protein Coupled Receptor 6 (GPR6)

Recent patent literature discloses the use of **2-Methoxy-5-methylnicotinic acid** in the preparation of piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6.[1] GPR6 is an orphan GPCR primarily expressed in the brain, suggesting its involvement in neurological processes. The development of selective GPR6 modulators could have therapeutic potential in neurodegenerative and psychiatric disorders.

The general synthetic approach involves the coupling of **2-Methoxy-5-methylnicotinic acid** with a suitable piperidinyl or piperazinyl amine derivative. This is typically achieved through amide bond formation, a fundamental reaction in medicinal chemistry.



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Caption: Synthetic workflow for GPR6 modulators.

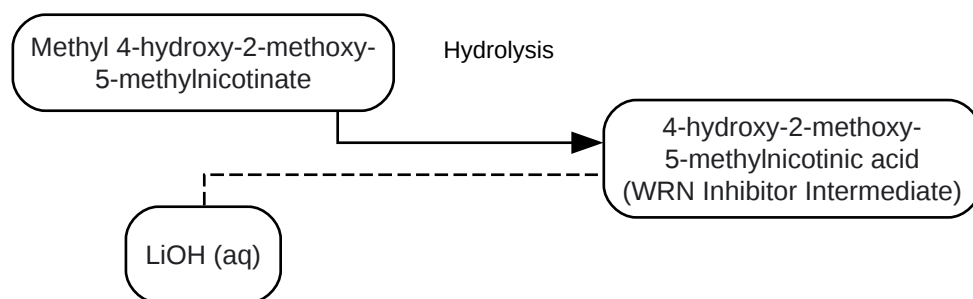
The following is a generalized protocol for the synthesis of a GPR6 modulator using **2-Methoxy-5-methylnicotinic acid**, based on standard amide coupling procedures.

- **Dissolution:** Dissolve **2-Methoxy-5-methylnicotinic acid** (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- **Activation:** Add an amide coupling reagent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), followed by a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Amine Addition:** Add the desired piperidinyll or piperazinyl amine derivative (1.0 eq) to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired GPR6 modulator.

Inhibitors of Werner Syndrome RecQ DNA Helicase (WRN)

A recent patent application describes the synthesis of inhibitors of Werner Syndrome RecQ DNA Helicase (WRN), where 4-hydroxy-**2-methoxy-5-methylnicotinic acid** is a key intermediate.^[2] WRN is a DNA helicase involved in DNA repair, and its inhibition is a promising strategy for the treatment of certain cancers, particularly those with microsatellite instability.^[2]

The synthesis of the key intermediate involves the hydrolysis of a methyl ester precursor.



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References

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- 2. WO2024254511A2 - Inhibiteurs de wrn - Google Patents [patents.google.com]
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